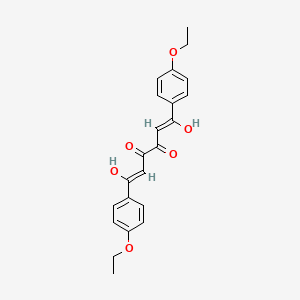
(Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z,Z)-1,6-双(4-乙氧基苯基)-3,4-二羟基-2,4-己二烯-1,6-二酮是一种有机化合物,其结构独特,包含两个乙氧基苯基基团和两个羟基基团,连接在己二烯骨架上。
准备方法
合成路线和反应条件
(Z,Z)-1,6-双(4-乙氧基苯基)-3,4-二羟基-2,4-己二烯-1,6-二酮的合成通常涉及在受控条件下,4-乙氧基苯甲醛与合适的试剂反应。一种常见的合成方法包括使用碱催化的醛醇缩合反应,然后进行氧化以形成所需的产物。反应条件通常包括使用乙醇或甲醇等溶剂,以及氢氧化钠或氢氧化钾等催化剂。
工业生产方法
该化合物的工业生产可能涉及使用连续流动反应器进行大规模合成,以确保产品质量和产率一致。该过程通常会针对成本效益和效率进行优化,并对温度、压力和反应时间等反应参数进行严格控制。
化学反应分析
反应类型
(Z,Z)-1,6-双(4-乙氧基苯基)-3,4-二羟基-2,4-己二烯-1,6-二酮可以发生多种化学反应,包括:
氧化: 羟基可以被氧化形成相应的酮或醛。
还原: 该化合物可以被还原形成二氢衍生物。
取代: 乙氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用的还原剂包括硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4)。
取代: 试剂如氢化钠 (NaH) 或叔丁醇钾 (KOtBu) 可以促进亲核取代反应。
主要生成产物
氧化: 形成二酮或二醛。
还原: 形成二羟基衍生物。
取代: 形成以不同官能团取代乙氧基的化合物。
科学研究应用
(Z,Z)-1,6-双(4-乙氧基苯基)-3,4-二羟基-2,4-己二烯-1,6-二酮在科学研究中有几个应用:
化学: 用作合成更复杂有机分子的前体。
生物学: 研究其潜在的生物活性,包括抗炎和抗氧化特性。
医学: 研究其潜在的治疗效果,特别是在治疗涉及氧化应激的疾病方面。
工业: 用于开发具有特定化学性质的新材料。
作用机制
(Z,Z)-1,6-双(4-乙氧基苯基)-3,4-二羟基-2,4-己二烯-1,6-二酮的作用机制涉及其与酶和受体等分子靶标的相互作用。该化合物的羟基可以与酶的活性位点形成氢键,从而可能抑制其活性。此外,乙氧基苯基基团可能与蛋白质中的疏水口袋相互作用,影响其功能。
相似化合物的比较
类似化合物
- 1,6-双(4-甲氧基苯基)-3,4-二羟基-2,4-己二烯-1,6-二酮
- 1,6-双(4-氯苯基)-3,4-二羟基-2,4-己二烯-1,6-二酮
独特之处
(Z,Z)-1,6-双(4-乙氧基苯基)-3,4-二羟基-2,4-己二烯-1,6-二酮由于存在乙氧基,使其溶解性、反应性和与生物靶标的相互作用有所不同。与具有不同取代基的类似化合物相比,它可能表现出不同的化学和生物特性,使其在特定应用中具有价值。
属性
CAS 编号 |
139266-63-0 |
|---|---|
分子式 |
C22H22O6 |
分子量 |
382.4 g/mol |
IUPAC 名称 |
(1Z,5Z)-1,6-bis(4-ethoxyphenyl)-1,6-dihydroxyhexa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C22H22O6/c1-3-27-17-9-5-15(6-10-17)19(23)13-21(25)22(26)14-20(24)16-7-11-18(12-8-16)28-4-2/h5-14,23-24H,3-4H2,1-2H3/b19-13-,20-14- |
InChI 键 |
MDZZJQYUXVWMFC-AXPXABNXSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C(=C/C(=O)C(=O)/C=C(\O)/C2=CC=C(C=C2)OCC)/O |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)OCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















